molecular formula C20H20I2N6O4 B13379508 2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol

2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol

Cat. No.: B13379508
M. Wt: 662.2 g/mol
InChI Key: CBHXKKBVMAYJHB-FTBZIBIRSA-N
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Description

The compound 2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol is a structurally complex molecule characterized by two ethoxy groups, two iodine substituents on the phenolic rings, and a 1,2,4-triazole core functionalized with a hydrazone linkage. Its molecular formula is C20H20I2N6O4, with a molecular weight of 662.22 g/mol . The iodine atoms at the 5- and 6-positions of the phenolic rings contribute to its high molecular weight and polarizability, while the ethoxy groups enhance lipophilicity. The compound is synthesized via hydrazone formation between a benzaldehyde derivative and a triazole-containing hydrazine, as inferred from analogous syntheses of related hydrazone-triazole conjugates . Its crystallographic data, if resolved, would likely employ SHELX software for refinement, given its prevalence in small-molecule structure determination .

Properties

Molecular Formula

C20H20I2N6O4

Molecular Weight

662.2 g/mol

IUPAC Name

2-ethoxy-4-[(E)-[[4-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-1,2,4-triazol-3-yl]hydrazinylidene]methyl]-6-iodophenol

InChI

InChI=1S/C20H20I2N6O4/c1-3-31-16-7-12(5-14(21)18(16)29)9-23-26-20-27-24-11-28(20)25-10-13-6-15(22)19(30)17(8-13)32-4-2/h5-11,29-30H,3-4H2,1-2H3,(H,26,27)/b23-9+,25-10+

InChI Key

CBHXKKBVMAYJHB-FTBZIBIRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NN=CN2/N=C/C3=CC(=C(C(=C3)I)O)OCC)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NN=CN2N=CC3=CC(=C(C(=C3)I)O)OCC)I)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzylidene Hydrazine Derivative

Objective: Formation of the hydrazone intermediate from 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and hydrazine derivatives.

Methodology:

  • Starting Materials: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, hydrazine hydrate.
  • Reaction Conditions: Typically conducted under reflux in ethanol or methanol, with acid or base catalysis to facilitate condensation.
  • Procedure:
    • Dissolve the aldehyde in ethanol.
    • Add hydrazine hydrate dropwise under stirring.
    • Reflux the mixture for several hours (generally 4-6 hours).
    • Monitor the formation of hydrazone via thin-layer chromatography (TLC).
    • Isolate the hydrazone by filtration and purify through recrystallization.

Notes: This step establishes the hydrazinyl linkage essential for subsequent heterocyclic formation.

Formation of the 1,2,4-Triazole Ring

Objective: Cyclization to form the 1,2,4-triazole core attached to the hydrazone intermediate.

Methodology:

  • Reagents: Hydrazone intermediate, hydrazine derivatives, and possibly a dehydrating agent such as phosphorus oxychloride or acetic anhydride.
  • Reaction Conditions: Heating under reflux in a suitable solvent like acetic acid or dimethylformamide (DMF).
  • Procedure:
    • Combine the hydrazone with an excess of hydrazine or a suitable hydrazine derivative.
    • Add dehydrating agent if necessary.
    • Heat the mixture at elevated temperatures (around 100-150°C).
    • The cyclization occurs via nucleophilic attack and ring closure.
    • Purify the resultant triazole derivative through column chromatography or recrystallization.

Notes: The formation of the heterocyclic ring is facilitated by the nucleophilic nature of hydrazines and the electrophilicity of the aldehyde-derived hydrazone.

Esterification to Introduce the Ethoxy Group

Objective: Attach the ethoxy group at specific positions on the aromatic ring.

Methodology:

  • Reagents: Ethanol, acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).
  • Reaction Conditions: Reflux with excess ethanol.
  • Procedure:
    • Dissolve the aromatic compound containing hydroxyl groups in ethanol.
    • Add the acid catalyst.
    • Reflux for several hours (generally 6-8 hours).
    • Neutralize the mixture and extract the esterified product.
    • Purify via chromatography or recrystallization.

Notes: Selective esterification ensures the ethoxy group is introduced at the desired position without affecting other functionalities.

Iodination and Final Functionalization

Objective: Introduce iodine atoms at specific aromatic positions to yield the diiodinated phenol derivative.

Methodology:

  • Reagents: Iodine (I₂), oxidizing agents such as potassium iodide (KI) or hydrogen peroxide.
  • Reaction Conditions: Mild heating or room temperature, often in solvents like acetic acid or chloroform.
  • Procedure:
    • Dissolve the precursor in the solvent.
    • Add iodine and oxidant.
    • Stir at room temperature or mild heating until the desired degree of iodination is achieved.
    • Monitor via TLC or NMR.
    • Isolate the diiodinated product through filtration and purification.

Notes: Control over iodination is critical to prevent over-iodination or substitution at undesired positions.

Purification and Characterization

The final compound is purified through recrystallization, chromatography, or sublimation. Structural confirmation involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to verify the molecular architecture.

Summary of Key Reaction Parameters

Step Reagents Solvent Conditions Purpose
Hydrazone formation Hydrazine hydrate Ethanol Reflux Condensation of aldehyde and hydrazine
Heterocycle formation Hydrazine derivatives, dehydrating agent Acetic acid/DMF Heating (100-150°C) Cyclization to form triazole
Schiff base formation Aromatic aldehyde Ethanol Reflux Imine linkage formation
Esterification Ethanol, acid catalyst Reflux Ethyl group attachment Ethoxy group introduction
Iodination Iodine, oxidant Acetic acid Room temp/mild heat Aromatic iodination

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-hydroxy-5-iodobenzoic acid.

    Reduction: Formation of 3-ethoxy-4-hydroxy-5-iodobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol

  • Key Differences: Substituents: Replaces ethoxy groups with a 3-chlorophenyl moiety on the triazole and retains diiodophenol groups. Molecular Formula: C15H9ClI2N4OS (MW: 571.58 g/mol) . The absence of ethoxy groups reduces lipophilicity but increases polarity. Applications: Chlorinated triazoles are often explored for antimicrobial activity, whereas iodinated analogs like the target compound may have applications in radiopharmaceuticals .

2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol

  • Key Differences: Substituents: Features a phenyl group on the triazole and a thiol (-SH) group instead of hydrazinyl-iodobenzylidene motifs. Molecular Formula: C15H12N4OS (MW: 296.35 g/mol) . The lack of iodine reduces molecular weight and may limit applications in imaging or heavy-atom-mediated therapies .

Methyl 4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate

  • Key Differences: Substituents: Incorporates a 4-fluorophenyl group on the triazole and a methyl ester on the benzoate moiety. Molecular Formula: C17H13FN4O3S (MW: 396.38 g/mol) . Impact: The fluorine atom’s electronegativity may enhance metabolic stability compared to iodine. The ester group increases hydrophobicity, contrasting with the phenolic hydroxyls in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound 662.22 Not reported Iodo, ethoxy, triazole, hydrazone Likely low in water, moderate in DMSO
2-[(E)-{[3-(3-Chlorophenyl)...] 571.58 Not reported Chloro, iodo, thiol, triazole Moderate in organic solvents
2-[(3-Mercapto-5-phenyl-...) 296.35 Not reported Thiol, phenyl, triazole High in DMSO, low in hexane
Methyl 4-[(E)-{...}] 396.38 Not reported Fluoro, methyl ester, triazole High in acetone, moderate in EtOH

Notes:

  • Iodine and ethoxy groups in the target compound contribute to higher molecular weight and lipophilicity compared to smaller substituents like fluorine or thiols.
  • Thiol- and ester-containing analogs exhibit greater polarity, enhancing solubility in polar aprotic solvents .

Yield Comparison :

  • Yields for triazole derivatives vary widely (74–84%) depending on purification methods (e.g., column chromatography vs. crystallization) .

Biological Activity

The compound 2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a triazole ring and an iodophenol structure, which suggests potential interactions with biological macromolecules. The presence of iodine may enhance its biological activity due to the unique properties of halogenated compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds containing the triazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that related compounds had IC50 values in the micromolar range against colon carcinoma cells (HCT116) and breast cancer cells (T47D) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Triazole Derivative AHCT1166.2
Triazole Derivative BT47D27.3
Triazole Derivative CMCF743.4

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. For example, benzothiazole derivatives showed significant antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens . The presence of the hydrazine and triazole functionalities may contribute to these effects.

The biological activity of triazole-containing compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance, triazoles can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi . This mechanism could be extrapolated to hypothesize similar actions for the compound .

Study on Hydrazone Derivatives

A study focusing on hydrazone derivatives indicated that modifications at the phenolic or hydrazine moieties could significantly enhance biological activity. The incorporation of electron-withdrawing groups (like iodine) was noted to increase potency against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing this hydrazone-triazole-phenol compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves coupling hydrazine derivatives with iodinated phenolic precursors. Key steps include:
  • Hydrazone formation : Reacting 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with hydrazine derivatives under acidic conditions (e.g., HCl in methanol) to form the hydrazone intermediate .
  • Triazole linkage : Introducing the 1,2,4-triazole moiety via cyclization of thiosemicarbazide derivatives under reflux in ethanol, with catalytic acetic acid .
  • Critical conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups. Optimal temperatures range from 70–90°C for hydrazone formation and 60–80°C for triazole cyclization .
  • Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of aldehyde derivatives to drive hydrazone formation to completion .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • FTIR : Confirm the presence of phenolic -OH (3200–3500 cm⁻¹), C=N stretches (1600–1650 cm⁻¹), and C-I bonds (500–600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and hydrazone/triazole carbons (δ 150–160 ppm). Deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃ .
  • Elemental Analysis (CHNS) : Validate empirical formula with ≤0.3% deviation from theoretical values .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted hydrazine or oxidized species) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s electronic properties for biological applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. Optimize geometry using B3LYP/6-31G(d) basis sets, with iodine atoms treated with relativistic pseudopotentials .
  • Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Focus on hydrogen bonding between phenolic -OH and active-site residues, and π-π stacking of triazole rings .
  • Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values) to refine force field parameters .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or FTIR peaks?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomerism in hydrazone and triazole moieties using variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
  • Solvent Polarity : Test solubility in DMSO-d₆ vs. D₂O to identify solvent-induced peak broadening or shifts .
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures. For example, iodine atoms often exhibit strong anomalous scattering, aiding in phase determination .
  • Controlled Degradation Studies : Isolate and characterize degradation products (e.g., deiodinated species) to confirm structural assignments .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Use microreactors for precise control of residence time and temperature during hydrazone formation, minimizing side reactions .
  • Heterogeneous Catalysis : Employ immobilized acids (e.g., sulfonic acid-functionalized silica) to enhance triazole cyclization efficiency and reduce purification steps .
  • In-line Analytics : Integrate UV-Vis or Raman spectroscopy for real-time monitoring of reaction progress and intermediate stability .

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